4-[(2-Oxopropyl)sulfanyl]benzoic acid
Description
Properties
CAS No. |
643021-01-6 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
4-(2-oxopropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H10O3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
OHHCAVLKNMOJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Reaction with Ketones
Reagents :
- 2-Mercaptobenzoic acid
- Acetone or other suitable ketones
- Acid catalyst (e.g., sulfuric acid)
-
- Dissolve 2-mercaptobenzoic acid in a suitable solvent.
- Add the ketone (e.g., acetone) and an acid catalyst.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool the mixture and precipitate the product by adding water.
- Filter and purify the crude product by recrystallization.
Method 2: Multi-step Synthesis
Reagents :
- Starting materials like benzoic acid derivatives
- Sulfur sources (e.g., thionyl chloride)
- Ketones
-
- Start with the formation of a thioester from benzoic acid and thionyl chloride.
- React this thioester with an appropriate ketone under controlled conditions.
- Purify the resulting compound through recrystallization or chromatography.
Summary of Preparation Methods
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| Direct Reaction with Ketones | Refluxing, cooling, precipitation | High | >95% |
| Multi-step Synthesis | Thioester formation, ketone reaction | Moderate | >90% |
Research indicates that the choice of ketone and reaction conditions significantly affects the yield and purity of the final product. The use of different solvents, temperatures, and catalysts can optimize these parameters. For instance, using acetone as a ketone generally provides higher yields compared to other less reactive ketones.
4-[(2-Oxopropyl)sulfanyl]benzoic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure allows it to interact with cellular pathways, influencing gene expression and metabolic processes.
Applications
- Medicinal Chemistry : Investigated for therapeutic applications.
- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
The preparation of this compound can be achieved through various methods, primarily involving reactions between mercaptobenzoic acids and ketones under specific conditions. The optimization of these methods can lead to high yields and purity, making this compound valuable in both research and practical applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxopropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 4-[(2-Oxopropyl)sulfanyl]benzoic acid consists of a benzoic acid moiety substituted with a sulfanyl group and a 2-oxopropyl chain. The synthesis of this compound typically involves multi-step organic reactions that can include the formation of sulfide linkages and the introduction of the oxopropyl group through acylation processes.
Recent studies have highlighted various synthetic routes to obtain derivatives of benzoic acid with sulfanyl groups, which can be further modified to enhance their biological activity. For instance, research indicates that modifications to the benzoic acid framework can yield compounds with improved antimicrobial properties .
Antimicrobial Properties
This compound and its derivatives have shown promising antimicrobial activity against a range of pathogens. In vitro evaluations have demonstrated effectiveness against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 25 μg/mL, indicating significant antibacterial potential .
A study conducted on related compounds revealed that modifications to the sulfanyl group can lead to enhanced antimicrobial effects. The presence of the sulfanyl moiety was found to be crucial for the observed biological activity, suggesting that further exploration into sulfide-containing compounds could yield novel antimicrobial agents .
Antihypertensive Applications
In addition to its antimicrobial properties, compounds related to this compound have been investigated for their potential as antihypertensive agents. Research into saturated pyrimidine derivatives has identified certain structures that exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is essential for managing hypertension . This suggests that similar structural motifs in this compound could be explored for their antihypertensive effects.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several analogs of this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated that specific modifications to the benzoic acid structure significantly enhanced antibacterial effectiveness while reducing toxicity towards non-target organisms like Daphnia magna .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 25 | Antibacterial |
| Compound B | 50 | Antibacterial |
| Compound C | 100 | Antibacterial |
Case Study 2: ACE Inhibition
Another investigation focused on the antihypertensive properties of related compounds. A series of saturated pyrimidine derivatives were synthesized and tested for ACE inhibition. The findings suggested that certain structural features contributed to increased inhibitory activity, highlighting the potential for developing new antihypertensive drugs based on similar scaffolds .
Mechanism of Action
The mechanism of action of 4-[(2-Oxopropyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares functional motifs with several analogues, differing primarily in substituent groups and linkage types. Key comparisons include:
Key Observations :
- Electronic Effects : The sulfanyl group in the target compound donates electron density via resonance, whereas diazenyl groups (-N=N-) in analogues (e.g., styryl derivatives) introduce strong conjugation, affecting UV-Vis absorption and reactivity .
- Steric Considerations : The 2-oxopropyl group provides moderate steric bulk, contrasting with carboxymethyl sulfanyl analogues, which may exhibit enhanced hydrogen-bonding capacity .
Key Observations :
Spectroscopic Characterization
Spectroscopic data highlight substituent-driven variations:
Table 1: NMR and IR Spectral Comparison
Biological Activity
4-[(2-Oxopropyl)sulfanyl]benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound, also known by its chemical identifier, exhibits a structure that includes a benzoic acid moiety linked to a sulfanyl group and an oxopropyl substituent. This unique structure is believed to contribute to its various biological properties.
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it has shown promising results against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 100 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 25 |
| Escherichia coli | 32 |
2. Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including Hep-G2 and A2058. The results indicated low cytotoxicity at concentrations up to 10 μg/mL, suggesting that it may selectively target cancer cells without harming normal cells .
3. Proteostasis Modulation
One of the notable findings regarding the biological activity of this compound is its role in modulating proteostasis networks. It has been shown to enhance the activity of proteasomal pathways and autophagy-lysosome pathways in human fibroblasts, which are crucial for protein degradation and cellular homeostasis . This modulation could have implications for aging and neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes involved in proteolytic pathways:
- Ubiquitin-Proteasome Pathway (UPP) : Enhances the degradation of misfolded proteins.
- Autophagy-Lysosome Pathway (ALP) : Promotes the clearance of cellular debris and damaged organelles.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving human foreskin fibroblasts demonstrated that treatment with this compound increased proteasomal activity by approximately 467%, indicating its potential as an anti-aging agent .
- Case Study 2 : In cancer research, compounds similar to this compound were found to inhibit cell proliferation in vitro without significant toxicity, suggesting a therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
